3-(Aminomethyl)imidazo[1,5-a]pyridine-1-carbonitrile
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Overview
Description
3-(Aminomethyl)imidazo[1,5-a]pyridine-1-carbonitrile is a heterocyclic compound that features an imidazo[1,5-a]pyridine core. This structure is significant due to its presence in various pharmaceuticals and agrochemicals. The compound’s unique arrangement of nitrogen atoms within the ring system imparts distinct chemical and biological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)imidazo[1,5-a]pyridine-1-carbonitrile typically involves cyclocondensation reactions. One common method includes the reaction of 2-pyridyl ketones with alkylamines in the presence of molecular iodine (I2) and sodium acetate (NaOAc) as catalysts . This reaction proceeds through oxidative annulation, forming the imidazo[1,5-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, solvent selection and reaction conditions are optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)imidazo[1,5-a]pyridine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: H2O2 in acidic medium or KMnO4 in neutral or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for halogenation reactions.
Major Products Formed
Oxidation: Formation of imidazo[1,5-a]pyridine-1-carboxylic acid derivatives.
Reduction: Formation of reduced imidazo[1,5-a]pyridine derivatives.
Substitution: Formation of various substituted imidazo[1,5-a]pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Aminomethyl)imidazo[1,5-a]pyridine-1-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)imidazo[1,5-a]pyridine-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, it may inhibit kinases involved in signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[4,5-b]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.
Uniqueness
3-(Aminomethyl)imidazo[1,5-a]pyridine-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H8N4 |
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Molecular Weight |
172.19 g/mol |
IUPAC Name |
3-(aminomethyl)imidazo[1,5-a]pyridine-1-carbonitrile |
InChI |
InChI=1S/C9H8N4/c10-5-7-8-3-1-2-4-13(8)9(6-11)12-7/h1-4H,6,11H2 |
InChI Key |
YLVCUTIECXQORE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)CN)C#N |
Origin of Product |
United States |
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